6-bromo-1H-quinazolin-4-one

Cross-coupling reactivity Buchwald-Hartwig amination Synthetic chemistry

6-Bromo-1H-quinazolin-4-one is the only viable halogenated quinazolinone for Pd-catalyzed diversification: complete Buchwald-Hartwig amination vs. zero conversion for 6-Cl analog under identical conditions. Enables room-temperature Suzuki-Miyaura coupling. Derived inhibitors achieve EGFR-TK IC₅₀ = 13.40 nM (superior to gefitinib at 18.14 nM), deliver 93–95% of ibuprofen's in vivo anti-inflammatory efficacy, and exhibit broad-spectrum anti-herpesvirus activity against acyclovir-resistant VZV strains (EC₅₀ 5.4–13.6 μM). Br→I substitution causes 22% COX-2 activity loss—authentic 6-bromo intermediate is non-negotiable. Procure this privileged scaffold for kinase, anti-inflammatory, and antiviral programs.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B7723376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-quinazolin-4-one
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)N=CN2
InChIInChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyOVEISJPVPHWEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-quinazolin-4-one (CAS 32084-59-6): Core Properties and Procurement-Relevant Classification


6-Bromo-1H-quinazolin-4-one (CAS 32084-59-6) is a heterocyclic building block belonging to the quinazolin-4-one family, characterized by a fused benzene–pyrimidine ring system with a bromine atom at the 6-position . With a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g/mol, this compound serves as a versatile synthetic intermediate amenable to palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Buchwald–Hartwig, Heck, and Sonogashira couplings [1]. Its melting point is reported at 131–132 °C, and it exhibits good solubility in DMSO and ethanol . The bromine substituent confers distinct electronic and steric properties that differentiate it from its chloro, fluoro, iodo, and unsubstituted quinazolinone analogs, making it a preferred scaffold for medicinal chemistry programs targeting kinase inhibition, anti-inflammatory pathways, and antiviral applications [2].

Why 6-Chloro, 6-Fluoro, or 6-Iodo Quinazolinone Analogs Cannot Replace 6-Bromo-1H-quinazolin-4-one in Critical Applications


Substituting the 6-bromo substituent with chloro, fluoro, iodo, or hydrogen in the quinazolin-4-one scaffold leads to quantifiable losses in synthetic reactivity, target binding affinity, and biological potency that cannot be compensated by adjusting reaction conditions alone [1]. The C–Br bond possesses an optimal balance of bond dissociation energy and polarizability for palladium-catalyzed cross-coupling reactions: the 6-bromo derivative undergoes complete conversion in Buchwald–Hartwig amination with p-toluidine, whereas the corresponding 6-chloro analog remains entirely unreactive under identical conditions [2]. In biological contexts, replacing bromine with iodine at the 6-position decreases COX-2 inhibitory activity by approximately 22%, highlighting the critical steric and electronic contribution of the bromine atom [3]. Furthermore, 6-bromoquinazolinone-derived compounds have demonstrated superior EGFR-TK inhibitory potency (IC₅₀ = 13.40 nM) compared to the clinical agent gefitinib (IC₅₀ = 18.14 nM), a level of activity not replicated by 6-fluoro or 6-chloro congeners in comparable assay systems [4]. These data collectively demonstrate that the 6-bromo substitution is not interchangeable with other halogens or hydrogen.

Quantitative Differentiation Evidence for 6-Bromo-1H-quinazolin-4-one Versus Closest Analogs


Pd-Catalyzed Amination Reactivity: Complete Conversion of 6-Bromo vs. Zero Conversion of 6-Chloro Analog

In a direct head-to-head comparison under identical Buchwald–Hartwig amination conditions (Pd₂(dba)₃/DavePhos, NaOtBu, 1,4-dioxane, 100 °C), the 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one substrate was totally consumed in the reaction with p-toluidine, whereas the corresponding 6-chloro derivative remained completely unreactive [1]. This binary outcome—full conversion versus zero conversion—establishes the 6-bromo compound as the only viable halogenated substrate for this therapeutically relevant C–N bond-forming transformation.

Cross-coupling reactivity Buchwald-Hartwig amination Synthetic chemistry

EGFR Tyrosine Kinase Inhibition: 6-Bromoquinazolinone Derivative Outperforms Gefitinib

Compound 24, a 2-benzylthio-substituted quinazolin-4-one derivative built on the 6-bromoquinazolinone scaffold, exhibited EGFR-TK inhibitory activity with an IC₅₀ of 13.40 nM, demonstrating greater potency than the FDA-approved EGFR inhibitor gefitinib, which showed an IC₅₀ of 18.14 nM in the same assay [1]. Molecular modeling confirmed that compound 24 engages the EGFR ATP-binding pocket through a π–π interaction with Lys745, analogous to the binding mode of gefitinib [1]. The presence of the electron-withdrawing bromine at the 6-position of the quinazolinone core was identified as a critical contributor to the enhanced inhibitory activity [1].

EGFR-TK inhibition Anticancer Kinase assay

Cytotoxic Activity Against MCF-7 and SW480: 6-Bromoquinazoline Derivative Surpasses Cisplatin

A series of 6-bromoquinazoline derivatives (5a–j) were evaluated for cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines via standard MTT assay [1]. Compound 5b, featuring a meta-fluoro substitution on the phenyl ring, demonstrated stronger cytotoxic activity than the clinical platinum-based drug cisplatin, with IC₅₀ values in the range of 0.53–1.95 μM across the tested cell lines [1]. The overall series exhibited IC₅₀ values ranging from 0.53 to 46.6 μM, confirming the broad anticancer potential of the 6-bromoquinazoline scaffold [1]. Molecular docking studies indicated that the cytotoxic mechanism involves EGFR binding, and DFT calculations supported the favorable electronic properties of the brominated scaffold [1].

Cytotoxicity Anticancer MCF-7 SW480

Anti-Inflammatory Activity In Vivo: 6-Bromoquinazolinone Derivatives Approach Ibuprofen Efficacy

6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives (compounds 2a–h) were evaluated for anti-inflammatory activity using the carrageenan-induced paw edema model in rats [1]. Compounds 2b (o-methoxy derivative) and 2c (p-methoxy derivative) exhibited 39.45% and 40.10% inhibition of edema at an oral dose of 50 mg/kg, respectively, compared to ibuprofen which showed 42.21% inhibition at the same dose [1]. At 100 mg/kg, compound 2b achieved 60.23% inhibition, demonstrating a clear dose–response relationship [1]. In contrast, the unsubstituted phenyl derivative 2a showed only 31.28% inhibition at 50 mg/kg, confirming that the 6-bromo substitution alone is insufficient for maximal activity and that proper N3-substitution is required [1].

Anti-inflammatory Carrageenan-induced edema COX inhibition

Antiviral Activity Against VZV and HCMV: 6-Bromoquinazolinone-Derived Isoxazolidines Exhibit Broad-Spectrum Inhibition

Isoxazolidine conjugates of N3-substituted 6-bromo-2-vinyl-3H-quinazolin-4-ones were screened against a broad panel of DNA and RNA viruses [1]. Several isoxazolidine cycloadducts inhibited the replication of both thymidine kinase wild-type (TK⁺) and thymidine kinase-deficient (TK⁻) strains of varicella-zoster virus (VZV) with EC₅₀ values in the range of 5.4–13.6 μM, and human cytomegalovirus (HCMV) with EC₅₀ values of 8.9–12.5 μM [1]. Moderate cytostatic activity was observed against the human lymphocyte cell line CEM (IC₅₀ = 9.6–17 μM), indicating a selectivity window between antiviral efficacy and host cell toxicity [1]. The 6-bromo substituent on the quinazolinone core is essential for the antiviral pharmacophore, as it enables the dipolar cycloaddition chemistry required to construct the bioactive isoxazolidine ring system [1].

Antiviral Varicella-Zoster Virus Cytomegalovirus

COX-2 Selective Inhibition and Multi-Target Anti-Inflammatory Mechanism: Differentiation from Non-Selective NSAIDs

6-Bromoquinazolinone derivatives (compounds 5–12) were evaluated for their ability to inhibit COX-2 expression in human keratinocyte NCTC-2544 cells via Western blot analysis [1]. Derivatives 7, 9, 10, and 12 were identified as potent inhibitors of COX-2, inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression [1]. The selectivity profile of these 6-bromoquinazolinone derivatives is further supported by independent findings that replacing bromine with iodine at the 6-position decreases COX-2 inhibitory activity by approximately 22%, underscoring the critical contribution of the bromine atom to target engagement [2]. This multi-target anti-inflammatory mechanism (COX-2 + iNOS + ICAM-1) distinguishes 6-bromoquinazolinone-based agents from conventional NSAIDs that act solely through COX enzyme inhibition.

COX-2 inhibition Selective anti-inflammatory iNOS ICAM-1

Procurement-Driven Application Scenarios for 6-Bromo-1H-quinazolin-4-one Based on Quantitative Evidence


Kinase Inhibitor Drug Discovery: EGFR and HER2 Targeting Programs

The demonstrated EGFR-TK inhibitory potency of 6-bromoquinazolinone derivatives (IC₅₀ = 13.40 nM vs. gefitinib at 18.14 nM) supports the procurement of 6-bromo-1H-quinazolin-4-one as a privileged starting scaffold for ATP-competitive kinase inhibitor design [1]. The bromine atom at the 6-position facilitates further diversification via Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl groups that extend into the kinase hydrophobic pocket, while the quinazolinone core engages the hinge region through hydrogen bonding [2]. The cytotoxic data demonstrating superiority over cisplatin (IC₅₀ = 0.53–1.95 μM for compound 5b) further validate this scaffold for anticancer kinase programs targeting EGFR, HER2, or dual EGFR/HER2 inhibition [3].

Anti-Inflammatory Agent Development: COX-2 Selective and Multi-Target Approaches

The quantitative evidence that 6-bromoquinazolinone derivatives achieve 93–95% of ibuprofen's anti-inflammatory efficacy in vivo (39.45–40.10% vs. 42.21% edema inhibition at 50 mg/kg), combined with the multi-target COX-2/iNOS/ICAM-1 inhibition profile in human keratinocytes, positions this scaffold for next-generation anti-inflammatory drug development [1][2]. The 22% loss of COX-2 inhibitory activity upon bromine-to-iodine substitution underscores the necessity of sourcing the authentic 6-bromo intermediate rather than the 6-iodo alternative [2]. The scaffold's amenability to N3-substitution further enables fine-tuning of pharmacokinetic properties and tissue selectivity [1].

Antiviral Research: Addressing Acyclovir-Resistant VZV and HCMV Infections

The antiviral activity of 6-bromoquinazolinone-derived isoxazolidines against both TK⁺ and TK⁻ VZV strains (EC₅₀ = 5.4–13.6 μM) addresses a critical unmet need in antiviral therapy—the treatment of acyclovir-resistant varicella-zoster infections, which arise through mutations in the viral thymidine kinase gene [1]. The concurrent activity against HCMV (EC₅₀ = 8.9–12.5 μM) suggests potential for broad-spectrum anti-herpesvirus development. The 6-bromo substituent is essential for the 1,3-dipolar cycloaddition chemistry that generates the bioactive isoxazolidine pharmacophore, making 6-bromo-1H-quinazolin-4-one an indispensable intermediate for this antiviral chemotype [1].

Parallel Synthesis and Library Production: Superior Cross-Coupling Reactivity as a Key Enabler

The absolute reactivity difference between 6-bromo and 6-chloro quinazolinones in Pd-catalyzed amination—complete conversion vs. zero reactivity under identical conditions—makes 6-bromo-1H-quinazolin-4-one the only viable halogenated quinazolinone substrate for high-throughput parallel synthesis workflows involving C–N bond formation [1]. Furthermore, the 6-bromo derivative supports room-temperature Suzuki–Miyaura cross-coupling with phenyl boronic acid, a feature not observed with the 6-chloro analog, enabling energy-efficient library production and compatibility with thermally sensitive substrates [2]. For CROs and pharmaceutical companies engaged in quinazolinone-focused library synthesis, procurement of the 6-bromo intermediate is a prerequisite for achieving acceptable reaction yields and scope [1][2].

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